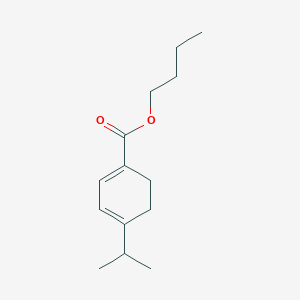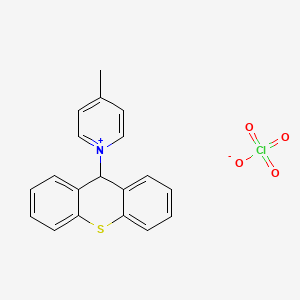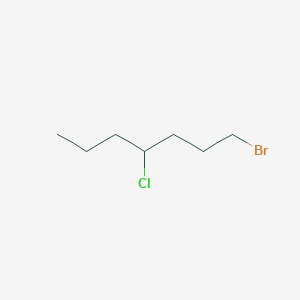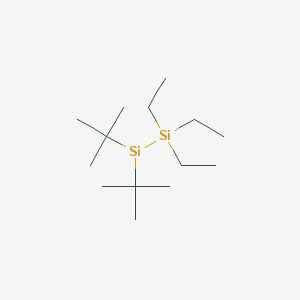
CID 14172749
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of tyramine, which is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyltyramine typically involves the acetylation of tyramine. One common method is to react tyramine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield N-acetyltyramine.
Industrial Production Methods
While specific industrial production methods for N-acetyltyramine are not well-documented, the general approach would involve large-scale acetylation reactions using tyramine and acetic anhydride. The process would be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-acetyltyramine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to tyramine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for halogenation) or alkyl halides (for alkylation) are commonly used.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Tyramine or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-acetyltyramine has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and its effects on biological systems.
Medicine: Investigated for potential therapeutic effects, particularly in relation to its parent compound, tyramine.
作用机制
The mechanism of action of N-acetyltyramine involves its interaction with various molecular targets and pathways. As a derivative of tyramine, it can influence neurotransmitter systems by acting on trace amine-associated receptors (TAARs). These receptors are involved in modulating neurotransmitter release and uptake, which can affect various physiological processes.
相似化合物的比较
Similar Compounds
Tyramine: The parent compound of N-acetyltyramine, involved in neurotransmission.
N-methyltyramine: Another derivative of tyramine with similar biological activities.
Octopamine: A related compound that also acts on TAARs and has similar physiological effects.
Uniqueness
N-acetyltyramine is unique due to its acetyl group, which can influence its biological activity and pharmacokinetics. This modification can affect its interaction with receptors and enzymes, potentially leading to different therapeutic effects compared to its parent compound and other derivatives.
属性
分子式 |
C14H33Si2 |
|---|---|
分子量 |
257.58 g/mol |
InChI |
InChI=1S/C14H33Si2/c1-10-16(11-2,12-3)15(13(4,5)6)14(7,8)9/h10-12H2,1-9H3 |
InChI 键 |
FZRSRLRCMGNAAB-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)[Si](C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


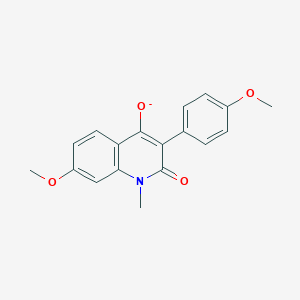
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
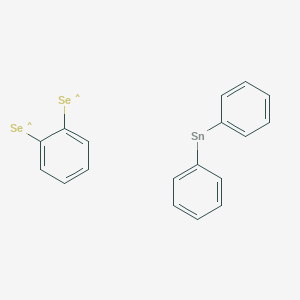
silane](/img/structure/B14305544.png)
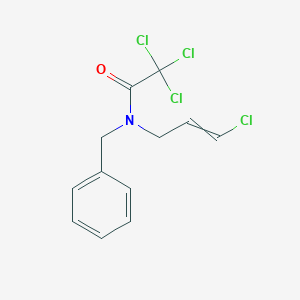
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
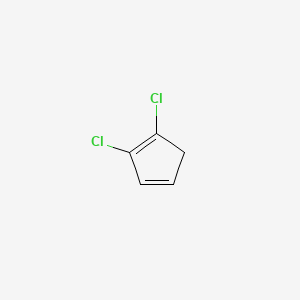
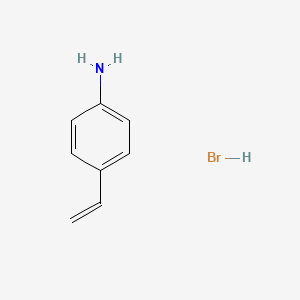
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
